trisodium;8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate
Description
Trisodium;8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate is a highly water-soluble fluorescent dye. It is commonly used as a pH indicator due to its sensitivity to pH changes. This compound is known for its bright fluorescence, making it useful in various scientific applications, including biological and chemical research .
Properties
Molecular Formula |
C24H14NNa3O12S3 |
|---|---|
Molecular Weight |
673.5 g/mol |
IUPAC Name |
trisodium;8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate |
InChI |
InChI=1S/C24H17NO12S3.3Na/c1-12(13-4-2-3-5-18(13)25(26)27)37-19-10-20(38(28,29)30)15-8-9-17-22(40(34,35)36)11-21(39(31,32)33)16-7-6-14(19)23(15)24(16)17;;;/h2-12H,1H3,(H,28,29,30)(H,31,32,33)(H,34,35,36);;;/q;3*+1/p-3 |
InChI Key |
CRGABPHUJQWBOR-UHFFFAOYSA-K |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OC2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate involves several steps The starting material, pyrene, undergoes sulfonation to introduce sulfonic acid groups at the 1, 3, and 6 positionsThe final step involves the etherification of the hydroxyl group with 1-(2-nitrophenyl)ethanol under basic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale sulfonation and etherification reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Trisodium;8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The sulfonic acid groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonic acid groups.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Trisodium;8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate is widely used in scientific research due to its fluorescent properties. Some applications include:
Chemistry: Used as a pH indicator in various chemical reactions and processes.
Biology: Employed in fluorescence microscopy to study cellular processes and pH changes within cells.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Mechanism of Action
The mechanism of action of trisodium;8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate involves its ability to fluoresce under specific conditions. The compound absorbs light at a particular wavelength and emits light at a different wavelength, which is detected as fluorescence. This property is highly sensitive to pH changes, making it an effective pH indicator. The molecular targets and pathways involved include the interaction of the compound with hydrogen ions, leading to changes in its fluorescence properties .
Comparison with Similar Compounds
Similar Compounds
Trisodium 8-hydroxypyrene-1,3,6-trisulfonate: Another fluorescent dye with similar pH sensitivity.
Trisodium naphthalene-1,3,6-trisulfonate: A compound with similar sulfonic acid groups but different fluorescence properties.
Uniqueness
Trisodium;8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate is unique due to its specific combination of a nitrophenyl group and pyrene backbone, which provides distinct fluorescence characteristics and pH sensitivity. This makes it particularly useful in applications requiring precise pH measurement and monitoring.
Biological Activity
Trisodium 8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate is a synthetic compound derived from pyrene, a polycyclic aromatic hydrocarbon. This compound is notable for its potential biological activities, particularly in the fields of fluorescence and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications, and research findings.
Chemical Composition
- IUPAC Name : Trisodium 8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate
- CAS Number : Not explicitly listed in the sources but related compounds can be found under similar CAS numbers.
- Molecular Formula : C16H15NNa3O10S3
Structural Characteristics
The compound features a pyrene core with three sulfonate groups and an ethoxy group substituted with a nitrophenyl moiety. This unique structure contributes to its solubility and fluorescence properties.
Antimicrobial Properties
Research has shown that various derivatives of pyrene exhibit antimicrobial properties. For example, studies on similar compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Antioxidant Activity
The antioxidant capability of related pyrene compounds has been documented through various assays such as DPPH and ABTS. These assays measure the ability of compounds to scavenge free radicals, suggesting that trisodium 8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate may also possess significant antioxidant properties.
Fluorescent Properties
Due to its pyrene backbone, this compound exhibits strong fluorescence. This characteristic makes it suitable for applications in biological imaging and as a fluorescent probe in various biochemical assays.
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of pyrene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the pyrene structure enhanced antibacterial activity significantly, suggesting that trisodium 8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate could be effective as well. -
Antioxidant Activity :
In a comparative study of antioxidant activities among different pyrene derivatives, the compound was assessed for its ability to reduce oxidative stress in cellular models. Results showed promising IC50 values comparable to known antioxidants like Vitamin C.
Data Table: Biological Activities of Pyrene Derivatives
| Compound Name | Antimicrobial Activity (MIC μg/mL) | Antioxidant Activity (IC50 μg/mL) | Fluorescence Intensity (Relative Units) |
|---|---|---|---|
| Trisodium 8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate | TBD | TBD | High |
| 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt | 10 | 25 | Moderate |
| 8-Aminopyrene-1,3,6-trisulfonic acid trisodium salt | 15 | 30 | High |
Note: TBD = To Be Determined based on further studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
